(R)-4-Isopropyl-3-propionyloxazolidin-2-one

Vue d'ensemble

Description

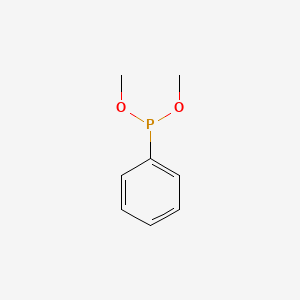

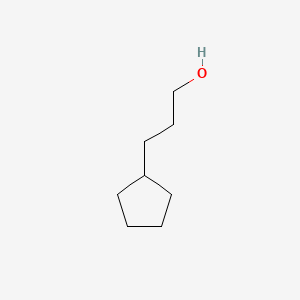

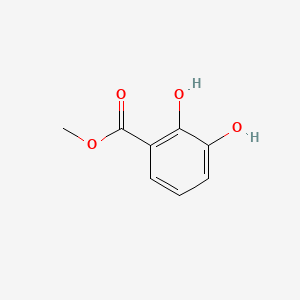

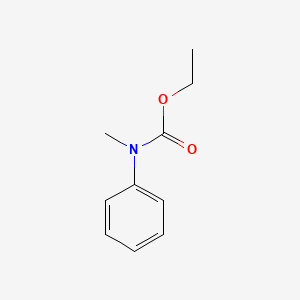

(R)-4-Isopropyl-3-propionyloxazolidin-2-one, also known as R-IPPO, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. R-IPPO is a cyclic compound with a five-membered oxazolidinone ring structure. It is a chiral molecule, meaning that it exists in two different forms, known as enantiomers. The two enantiomers of R-IPPO are known as (R)-IPPO and (S)-IPPO.

Applications De Recherche Scientifique

Modification and Synthesis

Enhancing Reaction Efficiency

The compound 4-isopropyl-5,5-diphenyloxazolidinone, a related structure, has shown effectiveness in improving reaction efficiency. Its steric protection against nucleophilic attack allows for simpler reaction conditions and easier recovery of the auxiliary compound. This makes it valuable in various synthetic reactions like alkylations and Michael additions (Hintermann & Seebach, 1998).

Production of β-Blockers

A synthetic route using a similar oxazolidin-2-one structure has been developed for producing optically active β-blockers, a class of medications used for managing cardiovascular diseases (Tsuda, Yoshimoto, & Nishikawa, 1981).

Enzymatic Hydrolysis for Optically Active Compounds

The enzymatic hydrolysis of racemic oxazolidin-2-one esters, including structures similar to (R)-4-Isopropyl-3-propionyloxazolidin-2-one, has been explored for producing optically active compounds, which are crucial in asymmetric synthesis (Hamaguchi et al., 1984).

Pharmaceutical and Medicinal Chemistry

Chiral Auxiliary in Drug Synthesis

Oxazolidin-2-ones have been utilized as chiral auxiliaries in the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical research for creating drugs with specific stereoisomeric properties (Gaul & Seebach, 2002).

Structural Analysis for Drug Development

The specific structure and chiroptical properties of similar oxazolidin-2-ones have been studied for their implications in drug development and synthesis (Benoit et al., 2008).

Targeting Mutant Proteins in Cancer

Derivatives of oxazolidin-2-one have been identified as potent inhibitors of mutant proteins in cancer research, showcasing their potential in targeted cancer therapies (Levell et al., 2017).

Auxiliary in Asymmetric Synthesis

The use of oxazolidin-2-ones as chiral auxiliaries in stereoselective conjugate additions has been explored, demonstrating their utility in asymmetric synthesis for producing biologically active compounds (Davies, Sanganee, & Szolcsányi, 1999).

Chemical Properties and Behavior

Stereochemical Inversion Studies

Research on the stereochemical inversion of oxazolidin-2-one derivatives has provided insights into their chemical behavior and stability, important for designing specific synthetic pathways (Kan et al., 1985).

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies of oxazolidin-2-one antibacterials help understand their antibacterial activity and guide the design of new potent molecules (Karki & Kulkarni, 2001).

Sources of Enantiopure α-Amino Acids

The oxazolidin-2-ones have been shown to be efficient sources of enantiopure α-amino acids, which are valuable in peptide synthesis and pharmaceutical research (Rojas‐Lima et al., 2005).

Propriétés

IUPAC Name |

(4R)-3-propanoyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWPHXVPNNPSAZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H](COC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349208 | |

| Record name | (4R)-3-Propanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Isopropyl-3-propionyloxazolidin-2-one | |

CAS RN |

89028-40-0 | |

| Record name | (4R)-3-Propanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

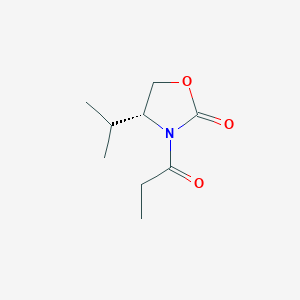

Q1: What is the significance of (R)-4-Isopropyl-3-propionyloxazolidin-2-one in the synthesis of the fluorinated Vitamin D2 analog?

A1: (R)-4-Isopropyl-3-propionyloxazolidin-2-one serves as a crucial chiral auxiliary in the synthesis. [] Chiral auxiliaries like this compound are key for controlling the stereochemistry during chemical reactions. In this specific case, it helps ensure the newly formed chiral center in the final fluorinated Vitamin D2 analog has the desired spatial orientation (R configuration). This is vital because the biological activity of molecules, especially drugs, is often highly dependent on their three-dimensional structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)